Thiazol-4-ylmethoxyamine
Description
Structure
3D Structure
Properties
CAS No. |
35285-42-8 |
|---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
O-(1,3-thiazol-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2OS/c5-7-1-4-2-8-3-6-4/h2-3H,1,5H2 |
InChI Key |
DQJUWSOZRIKHQI-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)CON |
Canonical SMILES |
C1=C(N=CS1)CON |
Other CAS No. |
35285-42-8 |
Synonyms |
thiazol-4-ylmethoxyamine |
Origin of Product |
United States |
Synthetic Methodologies for Thiazol 4 Ylmethoxyamine and Its Derivatives
Classical Approaches to Thiazole (B1198619) Ring Synthesis
The foundational methods for creating the thiazole core have been refined over many years and remain relevant in many synthetic pathways.
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone in thiazole chemistry. analis.com.my This reaction traditionally involves the condensation of an α-haloketone with a thioamide. wikipedia.orgijpsjournal.com For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org This fundamental reaction has been adapted to produce a wide array of substituted thiazoles. medcraveonline.com
A common adaptation for synthesizing 2-aminothiazoles involves the condensation of α-haloaldehydes or ketones with thiourea (B124793) in a neutral, anhydrous solvent. ijpsjournal.com The reaction proceeds through a nucleophilic attack by the nitrogen atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by cyclization. ijpsjournal.com This approach is versatile and has been employed in the synthesis of various thiazole derivatives. medcraveonline.com
| Reactant 1 | Reactant 2 | Product | Reference |
| α-Haloketone | Thioamide | Substituted Thiazole | wikipedia.org |
| Chloroacetone | Thioacetamide | 2,4-dimethylthiazole | wikipedia.org |
| α-Haloaldehyde/ketone | Thiourea | 2-Aminothiazole (B372263) | ijpsjournal.com |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide (B42300) | Thiazole derivative | medcraveonline.com |
Beyond the Hantzsch synthesis, other cyclization reactions are pivotal for forming the thiazole core. One such method is the Cook-Heilbron synthesis, where thiazoles are formed from the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org Another classical approach, the Gabriel synthesis, involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.my
These classical methods, while effective, can sometimes be limited by factors such as long reaction times and less than optimal yields. analis.com.my This has spurred the development of more advanced synthetic strategies.
Modern and Advanced Synthetic Strategies for Thiazol-4-ylmethoxyamine Analogs
Contemporary synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis.
For example, a one-pot, four-component reaction has been developed for the synthesis of certain thiazole derivatives by condensing an α-bromo ketone, thiosemicarbazide, and a carbonyl compound. ijcce.ac.iracgpubs.org Another efficient one-pot procedure involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg The Ugi four-component reaction (U-4CR) has also been adapted for thiazole synthesis. mdpi.com The development of MCRs is a significant step towards the efficient generation of libraries of bioactive compounds for drug discovery. taylorfrancis.com
| Reaction Type | Reactants | Product | Key Features | Reference |
| One-Pot, Four-Component | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester | Mild conditions, high atom economy | ijcce.ac.irijcce.ac.ir |
| One-Pot, Four-Step | α-Active methylene ketone, NBS, Potassium thiocyanate, Primary amine | Thiazol-2(3H)-imine derivative | No extraction or chromatography needed | ekb.eg |
| Ugi Four-Component Reaction | Oxo-component, Primary amine, Thiocarboxylic acid, Isocyanide | Thiazole derivative | Forms 2,4-disubstituted thiazoles | mdpi.com |
Transition metal catalysis has become an indispensable tool in organic synthesis for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sioc-journal.cn In the context of thiazole synthesis, transition metals can be used to catalyze the functionalization of the pre-formed thiazole ring. researchgate.net
Direct C-H bond functionalization is a powerful strategy for modifying complex molecules. nih.govnih.gov Transition metal catalysts, such as copper, rhodium, and palladium, can enable the direct arylation or alkylation of the thiazole ring at specific positions. nih.govorganic-chemistry.org For example, copper-catalyzed direct arylation of heterocycle C-H bonds using aryl iodides has been reported. organic-chemistry.org These methods offer a more direct route to functionalized thiazoles compared to traditional multi-step sequences. rsc.org
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. bepls.comresearchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and employing renewable resources. bohrium.commdpi.com
In thiazole synthesis, green approaches include the use of green solvents like water or polyethylene (B3416737) glycol (PEG), solvent-free reactions, and the use of eco-friendly catalysts. bepls.com For instance, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as a recyclable solvent. bepls.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. bepls.com Furthermore, the use of biocatalysts, such as cross-linked chitosan (B1678972) hydrogel, under ultrasonic irradiation represents an innovative and sustainable approach to thiazole synthesis. mdpi.com Electrochemical methods are also being explored for the construction of the thiazole ring. rsc.org
| Green Approach | Reactants | Catalyst/Solvent | Key Advantage | Reference |
| Microwave-assisted synthesis | Aryl ketones, thiosemicarbazide, phenacyl bromides | Solvent and catalyst-free | Rapid reaction (30-175s) | bepls.com |
| Green Solvent | α-diazoketones, thiourea | PEG-400 | Catalyst-free, good yields (87-96%) | bepls.com |
| Ultrasonic Irradiation | Various | PIBTU-CS hydrogel biocatalyst | Recyclable catalyst, high yields | mdpi.com |
| Electrochemical Synthesis | Enaminones, thioureas | - | Cascade reaction for ring formation | rsc.org |
Functionalization Strategies for this compound and Related Analogs
The structural framework of this compound offers two primary sites for chemical modification: the thiazole ring and the methoxyamine moiety. This dual reactivity is key to its utility as a scaffold in medicinal and materials chemistry. Functionalization strategies are typically aimed at either altering the electronic and steric properties of the thiazole core or at using the methoxyamine group as a reactive handle for conjugation to other molecules.
Derivatization of the Thiazole Ring System
The thiazole ring is a versatile heterocycle that can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents. wjrr.orgnih.gov These modifications can be used to modulate the biological activity or physical properties of the parent molecule. The primary methods for derivatizing the thiazole ring include electrophilic substitution, metal-catalyzed cross-coupling reactions, and condensation reactions. numberanalytics.com
Electrophilic Substitution: Electrophilic substitution reactions on thiazoles, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5-position due to the directing effect of the ring's nitrogen atom. numberanalytics.com Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a handle for further transformations. numberanalytics.com
Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the thiazole ring. numberanalytics.com By first installing a halogen or a boronic acid/ester onto the thiazole, various coupling partners can be introduced. Common methods include:
Suzuki-Miyaura Coupling: Couples a thiazole boronic acid or ester with an aryl or alkyl halide. numberanalytics.comchim.it
Stille Coupling: Involves the reaction of a thiazole stannane (B1208499) with an organic halide. numberanalytics.comchim.it
Negishi Coupling: Uses a thiazole organozinc reagent with an aryl or alkyl halide. numberanalytics.com
Direct C-H Arylation: Allows for the direct coupling of a C-H bond on the thiazole ring (often at the C2 or C5 position) with an aryl halide, avoiding the need for pre-functionalization. chim.it
Condensation and Cyclization Reactions: The thiazole ring itself is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wjrr.orgjpionline.org This method allows for significant diversity in the final structure by varying the starting materials. For pre-existing thiazole scaffolds, functional groups can be introduced that subsequently participate in condensation reactions. For example, a thiazole-4-carbaldehyde can react with an amine to form an imine, which can then be cyclized with thioglycolic acid to form a thiazolidin-4-one ring system attached to the parent thiazole. nih.gov
| Strategy | Thiazole Position(s) | Typical Reagents | Reference |
|---|---|---|---|
| Halogenation | C5 | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | numberanalytics.com |
| Nitration | C5 | Nitric acid/Sulfuric acid | numberanalytics.com |
| Suzuki-Miyaura Coupling | C2, C4, C5 (pre-functionalized) | Aryl/Alkyl halides, Palladium catalyst, Thiazole boronic acid/ester | numberanalytics.comchim.it |
| Direct C-H Arylation | C2, C5 | Aryl halides, Palladium catalyst | chim.it |
| Condensation/Cyclization | Varies (e.g., C4) | Thiazole-carbaldehydes, Amines, Thioglycolic acid | nih.gov |
Modifications and Linker Chemistry of the Methoxyamine Moiety
The methoxyamine group (–ONH₂) is a highly valuable functional handle, primarily utilized for its chemoselective reaction with aldehydes and ketones to form stable oxime linkages (C=N-O). rsc.orgnih.gov This specific reactivity allows the thiazole core to be conjugated to a wide array of other molecules, such as proteins, fluorescent probes, or larger drug scaffolds, without the need for protecting groups. rsc.orgresearchgate.net
Oxime Ligation: The reaction between the methoxyamine group of a thiazole derivative and a carbonyl compound is a cornerstone of bioconjugation chemistry. This ligation is efficient and typically proceeds under mild, aqueous conditions. rsc.orgresearchgate.net The resulting oxime bond is generally more stable to hydrolysis than corresponding imine or hydrazone linkages, making it suitable for creating robust conjugates. nih.gov
Bifunctional Linkers: The concept of the methoxyamine moiety can be expanded through the use of bifunctional linkers. nih.gov These linkers are molecules that contain a methoxyamine group at one end and a different reactive functional group at the other. This allows for a two-step conjugation process where the linker first attaches to a carbohydrate or other carbonyl-containing molecule via oxime formation, and the second functional group is then used to attach to another molecule of interest. researchgate.netnih.gov This strategy dramatically increases the modularity and versatility of the thiazole-methoxyamine scaffold.
Common terminal functional groups on these bifunctional linkers include:
Amines (-NH₂): For amide bond formation. nih.gov
Carboxylic Acids (-COOH): For amide bond formation with an amine. nih.gov
Azides (-N₃): For use in copper-catalyzed or strain-promoted "click chemistry" cycloaddition reactions. nih.gov
Thiols (-SH): For reaction with maleimides to form stable thioether bonds. nih.gov
| Linker Functional Group | Conjugation Chemistry | Resulting Bond | Reference |
|---|---|---|---|
| Amine | Amide Ligation | Amide | nih.gov |
| Carboxylic Acid | Amide Ligation (with amine) | Amide | nih.gov |
| Azide | Huisgen Cycloaddition (Click Chemistry) | Triazole | nih.gov |
| Thiol | Thiol-Maleimide Coupling | Thioether | nih.gov |
The strategic functionalization of either the thiazole ring or the methoxyamine moiety provides a powerful and flexible platform for developing novel chemical entities based on the this compound structure.
Mechanistic Investigations of Thiazol 4 Ylmethoxyamine’s Biochemical Actions
Inhibition of Histamine (B1213489) Biosynthesis Pathways
Thiazol-4-ylmethoxyamine is recognized as a potent inhibitor of histamine biosynthesis. nih.govcapes.gov.br Its mechanism of action centers on the enzymatic pathway responsible for the production of histamine, a key neurotransmitter and inflammatory mediator in the body.
The primary molecular target of this compound is L-histidine decarboxylase (HDC), the sole enzyme responsible for catalyzing the conversion of the amino acid L-histidine into histamine. nih.gov HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. This compound belongs to a class of compounds known as aminooxy analogs. mdpi.com Research suggests that inhibitors in this class exert their effects by interacting with the PLP cofactor essential for HDC's enzymatic activity. mdpi.com This interaction likely involves the formation of a stable oxime with the PLP aldehyde group, rendering the enzyme inactive and thereby blocking the synthesis of histamine. mdpi.com Studies have confirmed that this compound acts as a new, potent inhibitor of histamine biosynthesis through this mechanism. nih.govcapes.gov.br
By inhibiting HDC, this compound significantly reduces the levels of histamine in the brain. nih.govcapes.gov.br Research in animal models has demonstrated a marked depletion of brain histamine following the administration of the compound. nih.gov
Beyond its direct impact on histamine, investigations have explored its effects on other monoamine neurotransmitters, given the known interplay between these systems. fda.gov The histaminergic system is understood to modulate the release of other key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine. fda.govmdpi.com Studies on this compound revealed that, in addition to lowering brain histamine, it also influences the levels of these associated monoamines. Specifically, research has shown a significant decrease in brain norepinephrine and a slight, but not statistically significant, reduction in serotonin levels. Dopamine levels were not significantly altered. nih.gov
Table 1: Effect of this compound on Brain Histamine and Monoamine Levels in Rats
| Compound | Brain Histamine Level | Brain Norepinephrine Level | Brain Serotonin Level | Brain Dopamine Level |
| This compound | Significant Decrease | Significant Decrease | Slight Decrease (Not Significant) | No Significant Change |
Data synthesized from Menon, Clark, and Aures (1971). nih.gov
The neurochemical changes induced by this compound are associated with distinct pharmacological and behavioral effects in animal models. nih.govspandidos-publications.comfrontiersin.org The reduction in brain histamine and norepinephrine levels correlates with observable changes in animal behavior. nih.gov For instance, research has noted that the compound produces effects such as ptosis (drooping of the eyelid) and hypothermia in mice. nih.gov These effects are consistent with the known physiological roles of histamine and norepinephrine in arousal and temperature regulation. mdpi.comfrontiersin.org The observed pharmacological profile underscores the functional consequences of inhibiting histamine biosynthesis within the central nervous system. nih.gov
Investigations into Morphine Tolerance Modulation
Research has extended to the potential role of histamine system modulation in the context of opioid effects, specifically morphine tolerance. capes.gov.brbrieflands.com Morphine tolerance is a phenomenon where repeated administration of the drug leads to a diminished analgesic effect. mdpi.comnih.gov
The neurobiological mechanisms underlying morphine tolerance are complex, involving adaptive changes in multiple neurotransmitter systems. nih.gov There is growing evidence that the brain's histaminergic system plays a significant role in the development of this tolerance. brieflands.comnih.gov Studies have shown that chronic morphine administration can alter histamine turnover in the brain. brieflands.com The modulation of histamine receptors, particularly H1 and H2 receptors, appears to be involved in the processes of morphine tolerance and dependence. brieflands.com
In this context, inhibitors of histamine synthesis have been investigated as tools to probe these mechanisms. Research has specifically examined the effect of this compound on the development of morphine tolerance and physical dependence in mice. capes.gov.br Other specific HDC inhibitors have been shown to suppress the expression of morphine tolerance. nih.gov This line of inquiry suggests that by depleting neural histamine, compounds like this compound can interfere with the neuroadaptations that lead to tolerance. The underlying mechanism is thought to involve the disruption of the histaminergic signaling that contributes to the cellular and synaptic plasticity associated with the development of tolerance to morphine's effects. nih.govmums.ac.ir
Structure Activity Relationship Sar Studies of Thiazol 4 Ylmethoxyamine Analogs
Methodological Approaches for SAR Elucidation
The elucidation of SAR for thiazol-4-ylmethoxyamine analogs relies on a combination of synthetic chemistry to create a diverse set of molecules and robust biological assays to evaluate their effects.
Systematic Chemical Modifications and Analog Synthesis
The synthesis of this compound analogs involves strategic modifications to its core structure. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a common starting point for chemical diversification. researchgate.netorganic-chemistry.org Synthetic strategies often focus on introducing a variety of substituents at different positions of the thiazole ring to probe the steric and electronic requirements for biological activity.
One common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides. nih.gov This method allows for the introduction of diverse groups onto the thiazole core. Another approach involves the cyclization of thioureas with appropriate reagents. jrespharm.com For instance, reacting thiosemicarbazones with α-haloketones can yield thiazole derivatives. researchgate.net Furthermore, multi-component reactions, such as a one-pot three-component reaction, have been utilized to efficiently generate libraries of thiazole derivatives. nih.gov
Modifications are not limited to the thiazole ring itself. The methoxyamine linker and any appended aryl or other cyclic groups are also key targets for modification. For example, the synthesis of thiazole-based stilbene (B7821643) analogs has been achieved through a multi-step process involving cyclization, bromination, the Arbuzov reaction, and the Wittig-Horner reaction to explore the impact of these extended structures. nih.gov The synthesis of hybrid molecules, combining the thiazole moiety with other heterocyclic systems like quinoline (B57606) or indole, has also been explored to investigate potential synergistic effects. rsc.org
In Vitro Biochemical Assay Design for Activity Profiling
To assess the biological effects of the synthesized this compound analogs, a variety of in vitro biochemical assays are employed. These assays are designed to measure the interaction of the compounds with specific biological targets, such as enzymes or receptors, or to evaluate their broader cellular effects.
For enzyme targets, inhibition assays are commonly used. For example, the inhibitory activity of thiazole derivatives against cholinesterase enzymes, relevant to Alzheimer's disease, has been evaluated using a modified Ellman's spectrophotometric method. nih.gov Similarly, the potential of thiazole analogs to inhibit DNA topoisomerase IB has been assessed through Top1-mediated relaxation assays. nih.gov
Cell-based assays are also crucial for activity profiling. The MTT colorimetric assay is frequently used to determine the cytotoxic effects of compounds on various cancer cell lines, such as HCT-116, HT-29, and HepG2. nih.gov Antiparasitic activity has been evaluated against organisms like Trypanosoma cruzi and Leishmania species by measuring the inhibition of amastigote proliferation within host cells. nih.govmdpi.com The antimicrobial activity of thiazole derivatives is often determined by measuring the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.govscielo.br
These assays provide quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC values, which are essential for establishing a clear relationship between the chemical structure of the analogs and their biological activity.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target. nih.govunivie.ac.at Identifying these key features for this compound analogs is fundamental to understanding their mechanism of action and designing more potent compounds.
Pharmacophore models are developed by analyzing the common structural features of a series of active molecules. fiveable.menih.gov These models typically include features such as:
Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond, such as oxygen or nitrogen.
Hydrogen Bond Donors (HBD): Atoms that can donate a hydrogen bond, like those in -NH or -OH groups.
Hydrophobic (H) Regions: Nonpolar areas of the molecule that can interact with hydrophobic pockets in the target protein. mdpi.com
Aromatic (AR) Rings: Planar, cyclic systems that can engage in π-stacking interactions.
Positive and Negative Ionizable (PI/NI) Features: Groups that can carry a formal positive or negative charge. univie.ac.at
For thiazole derivatives, the thiazole ring itself can act as a key scaffold, presenting substituents in a defined spatial orientation. For instance, in a study of thiazole-based inhibitors, the presence of a phenyl group at a specific position on the thiazole ring was found to enhance antiparasitic activity. mdpi.com In another series of compounds, a trimethoxy substitution on a phenyl ring attached to a 4-thiazolidinone (B1220212) core was found to be important for cytotoxic potential. researchgate.net
Molecular docking studies can further elucidate the binding mode of these analogs within the active site of their target protein, highlighting key interactions with specific amino acid residues. physchemres.org This information helps to refine the pharmacophore model and guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maijpsdronline.com For thiazole derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.
In a typical QSAR study, a set of thiazole analogs with known biological activities is used. ijpsdronline.com A variety of molecular descriptors are calculated for each compound, which can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Related to the distribution of electrons, such as HOMO and LUMO energies.
Geometric: Pertaining to the 3D shape of the molecule.
Physicochemical: Including properties like lipophilicity (LogP) and molar refractivity (MR). imist.ma
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. imist.ma
For example, a 2D-QSAR study on thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) as important descriptors. imist.ma In another study on thiazole derivatives with antioxidant activity, 3D-QSAR models confirmed the importance of hydrophobicity, electrostatic, and steric effects. ijpsr.com Similarly, 3D-QSAR models for antimicrobial thiazole derivatives highlighted the dominant role of electrostatic effects in determining binding affinities. ijpsdronline.com
The predictive power of a QSAR model is assessed through internal and external validation techniques. imist.ma A statistically robust and validated QSAR model can then be used to predict the activity of newly designed thiazole derivatives, thereby prioritizing the synthesis of the most promising candidates. ufv.br
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations of Thiazol-4-ylmethoxyamine and Related Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.
The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of a potential drug. biorxiv.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. biorxiv.orgbmglabtech.com For thiazole (B1198619) derivatives, molecular docking studies have identified key interactions with various biological targets. For instance, studies on thiazole analogs have revealed hydrogen bonding between the thiazole nitrogen or sulfur atoms and amino acid residues in the active site of enzymes. nih.govresearchgate.net Aromatic rings present in many thiazole derivatives often engage in π-π stacking or arene-H interactions with protein residues. mdpi.comresearchgate.net
In a study of thiazole derivatives targeting the aromatase enzyme, specific interactions with amino acids in the active pocket were identified, contributing to strong docking scores. mdpi.com Similarly, docking of thiazole compounds into the tubulin active site showed that the thiazole ring was heavily involved in non-covalent interactions, including sulfur bonds and arene-H bonds. nih.gov The table below illustrates typical ligand-protein interactions observed for thiazole analogs with different protein targets.
| Compound/Analog | Protein Target | Key Interacting Residues | Interaction Types |
| Thiazole Derivative 4c | Aromatase (PDB: 3S7S) | Not specified | Hydrogen bonds, π-π stacking |
| Thiazole Derivative 5c | Tubulin | AsnB249, AsnA101 | Sulfur bond, Arene-H bond |
| Thiazole Derivative 7c | Tubulin | Not specified | Non-covalent interactions |
| Thiazole Derivative 9a | Tubulin | Not specified | Non-covalent interactions |
This table presents illustrative data from studies on thiazole analogs to demonstrate the nature of ligand-protein interactions.
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.comnih.gov This value estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger binding. mdpi.com For example, a series of 4-Phenylthiazol-2-amine derivatives showed docking scores ranging from -6.658 to -8.911 kcal/mol against the estrogen receptor-α, suggesting favorable binding. rjeid.com Another study on thiazole derivatives targeting aromatase reported a docking score of -7.91 kcal/mol for the most promising compound. mdpi.com
Conformational analysis, which examines the three-dimensional arrangement of atoms in a molecule, is also a key part of docking studies. The analysis helps in understanding how the ligand adapts its shape to fit into the binding site of the protein.
The following table provides examples of predicted binding affinities for various thiazole derivatives against different biological targets.
| Compound/Analog | Protein Target | Predicted Binding Affinity (kcal/mol) |
| 4-Phenylthiazol-2-amine derivative 3e | Estrogen Receptor-α | -8.911 |
| Thiazole Derivative 4c | Aromatase (PDB: 3S7S) | -7.91 |
| Thiazole Derivative 5c | Tubulin | -13.42 |
| Thiazole Derivative 7c | Tubulin | Not specified |
| Thiazole Derivative 9a | Tubulin | Not specified |
This table contains example data from various studies on thiazole analogs to illustrate the range of predicted binding affinities.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. irjweb.comresearchgate.net These calculations provide insights into molecular stability, reactivity, and other fundamental chemical characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can easily undergo electronic transitions.
For a thiazole derivative studied using DFT at the B3LYP/6-311G(d,p) level, the calculated HOMO energy was -5.5293 eV, the LUMO energy was -0.8302 eV, and the resulting energy gap was -4.6991 eV. irjweb.com This information is vital for understanding the charge transfer interactions within the molecule. irjweb.com In another study on different thiazole derivatives, the HOMO-LUMO energy gap was found to be an effective parameter for assessing chemical reactivity. researchgate.net
The table below presents theoretical HOMO-LUMO energy values for different thiazole derivatives.
| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 |
| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | Not specified | Not specified |
| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | Not specified | Not specified |
| Thiazole-4-carboxaldehyde (TCA) | -7.44 | Not specified | Not specified |
This table showcases example data from quantum chemical calculations on thiazole analogs.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations provide valuable information about the stability of the binding pose predicted by molecular docking. plos.org By simulating the complex in a dynamic environment, researchers can observe how the interactions evolve and whether the ligand remains stably bound in the active site.
In a study of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, MD simulations were performed for 50 ns to confirm the stability of the protein-ligand complexes and validate the docking results. plos.org Such simulations can reveal subtle conformational changes and provide a more realistic picture of the binding event. plos.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compound Optimization
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. jonuns.com In silico ADME prediction tools are used to estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in synthesis and testing. rjeid.comnih.gov
For a series of 4-Phenylthiazol-2-amine derivatives, ADME properties were calculated and found to be within acceptable limits, suggesting good potential for oral absorption. rjeid.com Similarly, for a set of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico predictions showed that most compounds had an absorption percentage of over 70% and complied with Lipinski's rule of five, indicating good drug-likeness. openaccessjournals.comnih.gov
The following table provides a summary of predicted ADME properties for a selection of thiazole analogs.
| Compound/Analog | Property | Predicted Value/Compliance |
| 4-Phenylthiazol-2-amine derivatives | p/o coefficient | Within acceptable range |
| 4-Phenylthiazol-2-amine derivatives | ADME properties | Within acceptable limits |
| 2-hydroxy benzothiazole (B30560) derivative 4 | % Absorption | 86.77% |
| Most 2-hydroxy benzothiazole derivatives | % Absorption | > 70% |
| All 2-hydroxy benzothiazole derivatives | Lipinski's Rule of 5 | Compliant |
| All 2-hydroxy benzothiazole derivatives | Veber's Rule | Compliant |
This table presents example ADME prediction data for thiazole analogs from various research studies.
Exploration of Thiazol 4 Ylmethoxyamine Class As Biochemical Probes and Enzyme/receptor Modulators
Thiazole (B1198619) Derivatives as Enzyme Inhibitors in Research
Thiazole-containing compounds have been extensively investigated as inhibitors of various enzymes, playing a crucial role in drug discovery and development. researchgate.net Their ability to interact with the active sites of enzymes has led to the identification of potent modulators for a range of biological targets. nih.govrsc.org
Investigations into 11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a key role in regulating glucocorticoid levels at the tissue level by converting inactive cortisone (B1669442) to active cortisol. nih.gov The inhibition of 11β-HSD1 is considered a promising therapeutic strategy for metabolic diseases. bohrium.comsemanticscholar.org Consequently, compounds containing a thiazole ring or its hydrogenated forms have been explored as potential inhibitors. bohrium.com
Research has focused on novel 2-(isopropylamino)thiazol-4(5H)-one and 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. nih.govmdpi.com In one study, a derivative featuring a spiro system of thiazole and cyclohexane (B81311) rings demonstrated the highest degree of 11β-HSD1 inhibition at 54.53% at a concentration of 10 µM. nih.gov Further studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives identified compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) as a particularly strong inhibitor, with an IC₅₀ value of 0.07 µM. mdpi.com This compound showed greater selectivity compared to the known inhibitor carbenoxolone. mdpi.com
Similarly, studies on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives revealed that most of the synthesized compounds exhibited over 50% inhibition of 11β-HSD1 at a 10 µM concentration. semanticscholar.org The most active among them, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) , inhibited 11β-HSD1 activity by 82.82%, an efficacy comparable to carbenoxolone. semanticscholar.org In the search for alternatives to the common adamantyl group, a series of phenyl ethanone (B97240) thiadiazole derivatives were synthesized, yielding potent compounds with IC₅₀ values in the 100–300 nM range that were selective against the human 11β-HSD2 isoform. rsc.org
| Compound Class/Derivative | Target Enzyme | Inhibition Data | Source |
| 2-(isopropylamino)thiazol-4(5H)-one derivative | 11β-HSD1 | 54.53% inhibition at 10 µM | nih.gov |
| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | 11β-HSD1 | IC₅₀ = 0.07 µM | mdpi.com |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 11β-HSD1 | 82.82% inhibition at 10 µM | semanticscholar.org |
| Phenyl ethanone thiadiazole derivatives | 11β-HSD1 | IC₅₀ = 100–300 nM | rsc.org |
Cyclooxygenase (COX) Enzyme Inhibition Studies
Cyclooxygenase (COX) enzymes are key players in inflammation and platelet activation. nih.gov There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is inducible and highly expressed during inflammatory conditions. nih.gov Thiazole derivatives have been evaluated as anti-inflammatory agents through their inhibition of these enzymes. nih.govaub.edu.lb
Studies on novel thiazole derivatives revealed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.govaub.edu.lb For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (compound 2) showed potent inhibition of COX-2 with IC₅₀ values of 9.01±0.01µM and 11.65±6.20µM, respectively. nih.gov Further investigation showed that compound 1 is a specific and potent inhibitor of COX-1, with an IC₅₀ of 5.56×10⁻⁸ µM, while compound 2 did not affect COX-1 activity. nih.gov
| Compound | Target Enzyme | IC₅₀ / % Inhibition | Selectivity | Source |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56 x 10⁻⁸ µM | Specific for COX-1 | nih.gov |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 ± 0.01 µM | nih.gov | |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 µM | No effect on COX-1 | nih.gov |
| Compound 2f (methoxyphenyl thiazole carboxamide) | COX-2 | - | Selectivity Ratio = 3.67 | nih.gov |
| Compound 2h (methoxyphenyl thiazole carboxamide) | COX-2 | 81.5% at 5 µM | nih.gov | |
| Compound 2h (methoxyphenyl thiazole carboxamide) | COX-1 | 58.2% at 5 µM | nih.gov | |
| Triazole-thiazole hybrid (Compound 30) | COX-2 | 0.04 µM | Selectivity Index = 310 | mdpi.com |
Protein Kinase Inhibition Research
Protein kinases are crucial enzymes in cellular signaling, and their abnormal function is often linked to diseases like cancer, making them important therapeutic targets. nih.gov Thiazole derivatives have shown significant potential for interacting with various protein kinases. nih.gov
In research targeting chronic myelogenous leukemia, the compound N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com This highlights the potential of incorporating a nitro substituent into the thiazole scaffold for discovering new protein kinase inhibitors. mdpi.com
Further studies have explored thiazole derivatives as inhibitors for other kinases. A group of pyrimidines with thiazole ring systems were tested for their ability to inhibit cyclin-dependent kinases (CDKs), with one compound showing high potency as a CDK9 inhibitor and strong anti-proliferative effects on cancer cell lines, with IC₅₀ values from 0.64 to 2.01 μM. nih.gov In the realm of melanoma treatment, novel thiazole derivatives with a phenyl sulfonyl moiety were designed as B-RAFV600E kinase inhibitors. rsc.org Compounds 7b and 13a from this series demonstrated superior B-RAFV600E inhibitory activity with IC₅₀ values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, surpassing the standard drug dabrafenib. nih.govrsc.org Additionally, 2-amino thiazole derivatives have been designed and studied as potential inhibitors of Aurora kinase, which is implicated in tumor growth. acs.org
| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Source |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | mdpi.com |
| Pyrimidine with thiazole ring system | CDK9 | 0.64 - 2.01 μM | nih.gov |
| Thiazole derivative with phenyl sulfonyl moiety (Compound 7b) | B-RAFV600E | 36.3 ± 1.9 nM | rsc.org |
| Thiazole derivative with phenyl sulfonyl moiety (Compound 13a) | B-RAFV600E | 23.1 ± 1.2 nM | nih.govrsc.org |
| Thiazole sulfonamide (2) | EGFR | pIC₅₀ > 7 | researchgate.net |
| Thiazole sulfonamide (2) | ErbB2 | 6 < pIC₅₀ < 7 | researchgate.net |
Urease Enzyme Inhibition Studies
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known therapeutic target, particularly for infections caused by Helicobacter pylori. nih.gov Inhibition of this enzyme is a key strategy for addressing certain gastrointestinal disorders. nih.govdp.tech Thiazole derivatives and related structures have been investigated for their urease inhibitory potential. dp.techtandfonline.comresearchgate.net
A series of thiazine-based Schiff bases demonstrated significant urease inhibitory potential, with IC₅₀ values ranging from 0.14 ± 0.08 to 3.66 ± 0.21 μM, outperforming the standard inhibitor thiourea (B124793). dp.tech Similarly, adamantane-linked aminothiazole derivatives and bis-indole-based triazine bearing thiazole derivatives have shown potent inhibitory activity against the urease enzyme. dp.tech
In a study focused on imidazo[2,1-b]thiazole (B1210989) scaffolds, a new series of sulfonates and sulfamates were designed. nih.gov The most potent compound, 2c , inhibited urease with an IC₅₀ value of 2.94 ± 0.05 μM, which is approximately eight times more potent than the thiourea control. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of urease. nih.gov Another study synthesized hybrid compounds with a thiazole-thiazolidinone structure, where a compound with a trifluoromethyl substitution emerged as an excellent inhibitor of the urease enzyme. tandfonline.com
| Compound Class/Derivative | Standard | IC₅₀ Value | Inhibition Mode | Source |
| Thiazine-based Schiff bases | Thiourea (IC₅₀ = 19.43 ± 0.18 μM) | 0.14 ± 0.08 to 3.66 ± 0.21 μM | Competitive | dp.tech |
| Imidazo[2,1-b]thiazole sulfonate/sulfamate (Compound 2c) | Thiourea (IC₅₀ = 22.3 ± 0.031 μM) | 2.94 ± 0.05 μM | Competitive | nih.gov |
| bis-indole-based triazine bearing thiazole derivative | Thiourea (IC₅₀ = 9.30 ± 0.20 µM) | 5.10 ± 0.40 µM to 29.80 ± 0.20 µM | dp.techresearchgate.net | |
| Thiazole-thiazolidinone derivative (Compound 4) | - | - | tandfonline.com |
Cholinesterase Inhibition Mechanisms
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. academie-sciences.frirb.hrjrespharm.com Inhibitors of these enzymes are crucial in the management of conditions like Alzheimer's disease. jrespharm.comnih.gov The 1,3-thiazole structure has been investigated as a scaffold for developing potent cholinesterase inhibitors. academie-sciences.frirb.hr
Research into arylidene aminothiazolylethanones identified several selective inhibitors of AChE. nih.gov Compound 3a from this series showed potent inhibition of AChE with an IC₅₀ value of 1.78±0.11 µM and was found to be approximately seven times more selective for AChE over BChE. nih.gov Another study investigating a series of 1,3-thiazole fragments found that compound 7 , which contains a fused quinoxaline (B1680401) system, exhibited the most potent inhibition of AChE with an IC₅₀ of 91 μM and was three times more selective for AChE over BChE. academie-sciences.frirb.hr
Furthermore, imidazo[2,1-b]thiazole derivatives bearing a thiosemicarbazide (B42300) moiety have been evaluated. jrespharm.com Among the tested compounds, phenethyl-substituted compound 4f displayed the best AChE inhibitory activity, with an IC₅₀ value of 0.0245 mg/mL. jrespharm.com Studies on thiazolylhydrazones also revealed significant AChE inhibition, with some derivatives achieving IC₅₀ values in the nanomolar range, such as a derivative with R₁=H and R₂=OCH₃ substitution having an IC₅₀ of 0.0317 ± 0.001 μM. academie-sciences.fr
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Selectivity | Source |
| Arylidene aminothiazolylethanone (Compound 3a) | AChE | 1.78 ± 0.11 µM | ~7x selective for AChE over BChE | nih.gov |
| 1,3-Thiazole with fused quinoxaline (Compound 7) | AChE | 91 µM | 3x selective for AChE over BChE | academie-sciences.frirb.hr |
| Imidazo[2,1-b]thiazole derivative (Compound 4f) | AChE | 0.0245 mg/mL | - | jrespharm.com |
| Thiazolylhydrazone (R₁=H, R₂=OCH₃) | AChE | 0.0317 ± 0.001 μM | Slight BChE inhibition | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole II | AChE | 1.78 ± 0.11 μM | academie-sciences.frirb.hr | |
| Hydroxynaphthalenyl thiazole II | BChE | 11.9 ± 0.43 μM | academie-sciences.frirb.hr |
Vascular Adhesion Protein-1 (VAP-1) Inhibition Research
Vascular Adhesion Protein-1 (VAP-1) is an enzyme that belongs to the semicarbazide-sensitive amine oxidase (SSAO) family and plays a role in leukocyte adhesion and inflammation. acs.orgarvojournals.org As VAP-1 is involved in inflammatory processes, its inhibition has become an attractive target for developing anti-inflammatory therapies. acs.orgresearchgate.net
Research has been conducted to synthesize and study new thiazole derivatives as VAP-1 inhibitors. researchgate.netucsd.eduscispace.com While some initial compounds showed potent VAP-1 inhibitory activity in rats, their effect on human VAP-1 was weaker. researchgate.net Subsequent research focused on improving the inhibitory activity against human VAP-1. researchgate.net This led to the discovery of a novel molecule, compound 29 , which demonstrated inhibitory action that was 12 times more potent than a previous lead compound and was effective against both human and rat VAP-1. researchgate.net
The VAP-1/SSAO inhibitor RTU-1096 has been shown to suppress ocular inflammation in animal models. arvojournals.org Systemic administration of RTU-1096 reduced the upregulation of the leukocyte adhesion molecule ICAM-1 in the retina and decreased leukocyte infiltration into the vitreous following laser-induced injury. arvojournals.org These findings suggest that VAP-1 inhibition may be a viable therapeutic strategy for certain inflammatory eye conditions. arvojournals.org
| Compound/Derivative | Target | Key Finding | Source |
| Thiazole derivatives | VAP-1 | Synthesis and SAR study of new inhibitors. | ucsd.eduscispace.com |
| Compound 29 | Human and Rat VAP-1 | 12-fold more potent inhibitory action than previous compounds. | researchgate.net |
| RTU-1096 | VAP-1/SSAO | Suppressed ocular inflammation and reduced leukocyte infiltration in mice. | arvojournals.org |
Thiazole Derivatives as Receptor Ligands and Modulators
Thiazole-containing compounds have demonstrated a wide range of pharmacological activities by interacting with various receptor systems. researchgate.net Their structural versatility allows for the fine-tuning of affinity and selectivity, making them valuable ligands and modulators for therapeutic and research purposes.
Histamine (B1213489) H1 Receptor Affinity and Modulation
The histamine H1 receptor is a G protein-coupled receptor (GPCR) involved in allergic reactions and the regulation of arousal and feeding behavior. nih.govwikipedia.org Many clinically used H1 antagonists, which block the receptor's action, function as inverse agonists, meaning they inhibit the receptor's spontaneous activity even in the absence of histamine. wikipedia.orgconicet.gov.ar A significant correlation has been established between the H1-histamine receptor affinity of antipsychotic drugs and the potential for short-term weight gain. researchgate.net This link underscores the importance of understanding how different compounds interact with this receptor. researchgate.net
Research has identified specific thiazole derivatives that influence the histaminergic system. For instance, Thiazol-4-ylmethoxyamine has been noted as an inhibitor of histamine biosynthesis, which in turn affects histamine levels in the brain and influences behavior. researchgate.net The affinity of various ligands for the H1 receptor can be quantified, as shown with the antagonist Astemizole, which has an IC50 value of 4 nM. rndsystems.com This high affinity highlights the potential for developing potent thiazole-based modulators for the H1 receptor.
AMPA Receptor Allosteric Modulation Studies
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system. plos.orgbiorxiv.org Their dysregulation is implicated in numerous neurological disorders. biorxiv.org Thiazole derivatives have emerged as significant allosteric modulators of AMPA receptors, binding to sites distinct from the glutamate-binding domain to either enhance or inhibit receptor function. frontiersin.orgmdpi.com
A study investigating a series of synthesized thiazole carboxamide derivatives (MMH-1 to MMH-5) examined their effects on the GluA2 subunit of AMPA receptors. mdpi.comnih.gov The findings demonstrated that these compounds act as potent modulators. mdpi.comnih.gov
MMH-5 was identified as a particularly effective negative allosteric modulator, causing a six-fold reduction in the current amplitude. mdpi.comnih.gov
MMH-4 and MMH-3 also led to significant decreases in current amplitude. mdpi.comnih.gov
These compounds also affected receptor kinetics; MMH-5 and MMH-4 increased the rate of deactivation, while MMH-5 reduced desensitization. mdpi.comnih.gov
These results underscore the potential of thiazole derivatives as specific modulators of AMPA receptor activity. mdpi.comnih.gov Notably, structurally similar thiazole compounds, such as Riluzole, have also been studied for their interactions with AMPA receptors. researchgate.netmdpi.com
Table 1: Effects of Thiazole Carboxamide Derivatives on GluA2 AMPA Receptor Activity
| Compound | Modulatory Effect | Impact on Current Amplitude | Impact on Kinetics |
|---|---|---|---|
| MMH-5 | Negative Allosteric | 6-fold reduction | Increased deactivation, reduced desensitization |
| MMH-4 | Negative Allosteric | Major reduction | Increased deactivation |
| MMH-3 | Negative Allosteric | Major reduction | Not specified |
Sigma-2 (σ2) Receptor Binding and Selectivity Investigations
The sigma-2 (σ2) receptor, identified as the transmembrane protein TMEM97, is a non-opioid receptor subtype that has garnered interest as a potential drug target, particularly in cancer and central nervous system disorders. upenn.edunih.gov It is distinguished from the σ1 receptor by its lower molecular weight (18–21.5 kDa) and different ligand-binding profile. sigmaaldrich.com
The development of selective σ2 ligands is an active area of research. sigmaaldrich.com Screening studies of compound libraries have identified various scaffolds with high affinity for the σ2 receptor. upenn.edunih.gov Among these, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives demonstrated excellent binding affinity and selectivity for the σ2 receptor over the σ1 receptor. upenn.edunih.gov Binding assays for these investigations often use radioligands such as [³H]DTG or the more selective [¹²⁵I]RHM-4. upenn.edusigmaaldrich.com
One such compound, (±)-7, showed a Kᵢ value of 0.59 nM for the σ2 receptor, compared to 48.4 nM for the σ1 receptor, indicating high selectivity. upenn.edunih.gov The development of highly selective σ2 receptor agonists like Siramesine (Lu 28-179), with a Kᵢ of 0.12 nM for σ2 versus 17 nM for σ1, has provided valuable tools for exploring the receptor's function. frontiersin.org
Advanced Research Directions and Future Perspectives
Design Principles for Multi-Targeting Thiazole (B1198619) Compounds for Complex Biological Systems
The development of multi-target drugs is a paramount strategy in treating complex diseases like cancer and neurodegenerative disorders, which involve intricate biological pathways. The thiazole scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. researchgate.net The design of multi-targeting Thiazol-4-ylmethoxyamine analogs hinges on key principles that aim to modulate the compound's interaction with multiple proteins or pathways simultaneously.
Key design strategies include:
Scaffold Hopping and Hybridization : This involves replacing a core scaffold in a known bioactive molecule with the thiazolo[4,5-d] nih.govresearchgate.neteurekaselect.comtriazole (ThTz) system or creating hybrid molecules that combine the thiazole core with other pharmacophores. nih.govrsc.org This strategy aims to alter bioactivity, improve pharmacokinetic properties, and generate novel intellectual property. rsc.org For instance, combining the thiazole moiety with other heterocyclic rings like pyrazole (B372694), triazole, or quinoline (B57606) has been shown to enhance antimicrobial or anticancer activities. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies : Extensive SAR studies are crucial for understanding how different substituents on the thiazole ring influence biological activity. researchgate.netmdpi.com For this compound analogs, modifications at positions 2 and 5 of the thiazole ring, as well as alterations to the methoxyamine group, can be systematically explored. For example, introducing electron-withdrawing or electron-donating groups to a phenyl ring attached to the thiazole core can significantly impact antimicrobial or anticancer potency. nih.gov
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's efficacy and selectivity. In the context of this compound, the methoxyamine group could be replaced with other linkers to optimize interactions with multiple targets. This approach has proven effective in designing novel heterocyclic compounds with enhanced anticancer potential. researchgate.net
| Design Principle | Description | Application Example | Potential Outcome |
|---|---|---|---|
| Scaffold Hybridization | Combining the thiazole core with other known pharmacologically active heterocycles. nih.gov | Linking a thiazole derivative to a quinoline or pyrazole moiety. nih.govmdpi.com | Synergistic activity, broader biological spectrum. |
| Structure-Activity Relationship (SAR) Guided Modification | Systematic modification of substituents on the thiazole ring to understand their effect on activity against different targets. mdpi.com | Introducing varied aryl groups at the 4-position of the thiazole ring to modulate kinase inhibition profiles. | Optimized potency and selectivity for multiple targets. |
| Fragment-Based Design | Identifying small molecular fragments that bind to different targets and linking them via the thiazole scaffold. | Connecting a fragment known to bind to a protein kinase with another that binds to a signaling protein using a thiazole linker. | Novel compounds with engineered polypharmacology. |
Integration of Artificial Intelligence and Machine Learning in Thiazole Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. crimsonpublishers.com For thiazole research, these computational tools offer powerful methods to navigate the vast chemical space and predict biological activities.
Quantitative Structure-Activity Relationship (QSAR) : ML algorithms are used to build QSAR models that predict the biological activity of thiazole derivatives based on their chemical structures. nih.gov These models can effectively forecast how specific chemical modifications may impact a compound's efficacy, guiding the synthesis of more potent analogs. nih.gov
Molecular Docking and Dynamics Simulations : Computational techniques like molecular docking are used to predict the binding affinity and interaction modes of thiazole derivatives with their biological targets. ijirt.orgnih.gov This provides insights into the structural basis of their activity and helps in the rational design of new compounds with improved binding characteristics. ijirt.orgnih.gov For example, docking studies have been used to identify thiazole derivatives as potential inhibitors of enzymes like lanosterol (B1674476) 14α-demethylase in fungi or dihydrofolate reductase in bacteria. nih.govnih.gov
Predictive ADMET Modeling : AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel thiazole compounds. researchgate.net This in silico screening helps to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. tandfonline.comacs.org
| AI/ML Technique | Application | Specific Use Case for Thiazole Derivatives | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting biological activity based on molecular descriptors. | Building models to predict the anticancer or anti-urease activity of new thiazole compounds. nih.govresearchgate.net | nih.govresearchgate.net |
| Molecular Docking | Simulating the interaction between a ligand and a protein target to predict binding affinity and mode. | Identifying potential interactions of thiazole analogs with key enzymes in pathogens or cancer cells. ijirt.orgnih.gov | ijirt.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Analyzing the physical movements of atoms and molecules to understand the stability of ligand-protein complexes. | Confirming the stability of the binding of a thiazole inhibitor to its target protein over time. nih.govresearchgate.net | nih.govresearchgate.net |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Screening designed this compound analogs for favorable drug-like properties before synthesis. tandfonline.com | tandfonline.com |
Development of Novel Synthetic Strategies for Accessing Underexplored Thiazole Chemical Space
Expanding the library of this compound analogs requires innovative synthetic methods that allow for the creation of diverse and complex molecules. While classical methods like the Hantzsch synthesis are foundational, modern organic chemistry offers new routes to previously inaccessible thiazole derivatives. eurekaselect.comijper.org
One-Pot, Multi-Component Reactions : These reactions allow for the synthesis of complex thiazole derivatives in a single step from multiple starting materials, which is an efficient way to build molecular diversity. mdpi.com
Novel Cyclization and Rearrangement Strategies : Researchers are exploring new ways to construct the thiazole ring itself. For example, a recently developed method involves the conversion of isoxazoles into multisubstituted thiazoles through a formal [3+2] cycloaddition reaction, offering a pathway to novel substitution patterns. acs.org
Late-Stage Functionalization : Developing methods to modify the thiazole core after its initial synthesis allows for the rapid generation of a library of analogs from a common intermediate. This includes techniques for C-H functionalization, which directly converts carbon-hydrogen bonds into new functional groups, providing efficient access to novel derivatives.
| Synthetic Strategy | Description | Advantage | Reference |
|---|---|---|---|
| Hantzsch Synthesis and Modifications | The classical condensation of α-haloketones with thioamides. nih.gov | Versatile and widely applicable for a range of substituted thiazoles. | nih.gov |
| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with carbon disulfide. nih.gov | Provides access to 2-aminothiazole (B372263) derivatives. | nih.gov |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. mdpi.com | High efficiency, atom economy, and rapid generation of molecular diversity. | mdpi.com |
| Isoxazole to Thiazole Rearrangement | Ammonium iodide-catalyzed conversion of isoxazoles to thiazoles via a cycloaddition pathway. acs.org | Access to unique substitution patterns not easily achievable through classical methods. | acs.org |
Elucidating Uncharacterized Biochemical Pathways Influenced by this compound Analogs
A critical aspect of future research is to understand the precise molecular mechanisms by which this compound analogs exert their biological effects. While some thiazole compounds have known targets, many may influence cellular function through novel or uncharacterized pathways. mdpi.com
Target Identification and Deconvolution : Techniques such as chemical proteomics, affinity chromatography, and genetic screening can be employed to identify the direct protein targets of bioactive thiazole analogs. Understanding these targets is the first step in mapping their influence on cellular pathways.
Metabolomics and Biotransformation Studies : Investigating how cells metabolize this compound analogs can reveal reactive metabolites that may contribute to both efficacy and toxicity. Quantum chemical studies can predict the formation of metabolites like epoxides or S-oxides from the thiazole ring, which can interact with cellular macromolecules.
Systems Biology Approaches : Integrating data from genomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of the cellular response to treatment with a thiazole analog. This can help to identify entire pathways that are perturbed, rather than just single-target interactions, offering a deeper understanding of the compound's mechanism of action.
| Methodology | Description | Application to Thiazole Analogs |
|---|---|---|
| Chemical Proteomics | Using chemical probes based on the thiazole scaffold to pull down and identify binding proteins from cell lysates. | Direct identification of molecular targets. |
| Quantum Chemical Analysis | Computational modeling to predict the metabolic fate of the thiazole ring, including the formation of reactive metabolites. | Understanding potential biotransformation pathways and identifying metabolites that may have their own biological activity. |
| Phenotypic Screening | Observing the effects of compounds on cell morphology, proliferation, or other observable traits to infer mechanism of action. | Initial assessment of biological effects to guide more detailed mechanistic studies. |
| Multi-Omics Analysis | Comprehensive analysis of the genome, proteome, and metabolome of cells treated with the compound. | Mapping the global cellular response and identifying affected biochemical networks. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
